Cas no 176240-12-3 ((2S)-1-benzylpyrrolidine-2-carbaldehyde)

(2S)-1-Benzylpyrrolidine-2-carbaldehyde is a chiral aldehyde derivative of pyrrolidine, featuring a benzyl group at the nitrogen position. Its stereochemical purity, with the (S)-configuration at the 2-position, makes it a valuable intermediate in asymmetric synthesis and pharmaceutical applications. The compound’s aldehyde functionality allows for versatile reactivity, including nucleophilic additions and condensation reactions, facilitating the construction of complex chiral frameworks. Its structural features are particularly useful in the synthesis of bioactive molecules, such as alkaloids and peptidomimetics. The benzyl group enhances solubility in organic solvents while providing a handle for further modifications. This compound is commonly employed in medicinal chemistry and catalysis research due to its well-defined stereochemistry and synthetic utility.
(2S)-1-benzylpyrrolidine-2-carbaldehyde structure
176240-12-3 structure
Product Name:(2S)-1-benzylpyrrolidine-2-carbaldehyde
CAS No:176240-12-3
MF:C12H15NO
MW:189.253603219986
CID:1368776
Update Time:2025-06-08

(2S)-1-benzylpyrrolidine-2-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-Pyrrolidinecarboxaldehyde, 1-(phenylmethyl)-, (2S)-
    • (2S)-1-benzylpyrrolidine-2-carbaldehyde
    • (S)-1-Benzyl-pyrrolidine-2-carbaldehyde
    • Inchi: 1S/C12H15NO/c14-10-12-7-4-8-13(12)9-11-5-2-1-3-6-11/h1-3,5-6,10,12H,4,7-9H2/t12-/m0/s1
    • InChI Key: DXBOOBQYMUBPPZ-LBPRGKRZSA-N
    • SMILES: O=C[C@@H]1CCCN1CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 189.11545
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3

Experimental Properties

  • PSA: 20.31

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(2S)-1-benzylpyrrolidine-2-carbaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:176240-12-3)(2S)-1-benzylpyrrolidine-2-carbaldehyde
Order Number:A1071403
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Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 18:47
Price ($):469.0
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Additional information on (2S)-1-benzylpyrrolidine-2-carbaldehyde

Introduction to (2S)-1-benzylpyrrolidine-2-carbaldehyde (CAS No. 176240-12-3)

(2S)-1-benzylpyrrolidine-2-carbaldehyde, identified by its CAS number 176240-12-3, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrrolidine class of heterocyclic organic molecules, which are widely recognized for their diverse biological activities and potential therapeutic applications. The specific stereochemistry of this compound, denoted by the (2S) configuration, plays a crucial role in determining its interaction with biological targets and overall pharmacological properties.

The chemical structure of (2S)-1-benzylpyrrolidine-2-carbaldehyde consists of a pyrrolidine ring substituted with a benzyl group at the 1-position and an aldehyde group at the 2-position. This structural configuration makes it a versatile intermediate in the synthesis of various pharmacologically active molecules. The presence of the aldehyde functionality not only allows for further functionalization via condensation reactions but also enables interactions with nucleophilic centers in biological systems, making it a valuable building block in drug discovery.

In recent years, there has been growing interest in the development of novel therapeutic agents derived from pyrrolidine scaffolds due to their proven efficacy in treating a range of diseases. (2S)-1-benzylpyrrolidine-2-carbaldehyde has emerged as a key intermediate in the synthesis of several lead compounds that are being investigated for their potential in treating neurological disorders, infectious diseases, and cancer. Its unique stereochemical configuration and functional groups make it an attractive candidate for further exploration in medicinal chemistry.

One of the most compelling aspects of (2S)-1-benzylpyrrolidine-2-carbaldehyde is its role in the development of small-molecule drugs that target specific biological pathways. For instance, studies have shown that derivatives of this compound exhibit inhibitory activity against various enzymes and receptors involved in disease progression. The benzyl group at the 1-position provides a hydrophobic anchor that can interact with hydrophobic pockets of target proteins, while the aldehyde group can participate in covalent bond formation or undergo condensation reactions to form more complex structures.

The stereochemistry of (2S)-1-benzylpyrrolidine-2-carbaldehyde is particularly important, as enantiomeric differences can significantly influence the pharmacological properties of derived compounds. The (S) configuration at the 2-position has been found to enhance binding affinity and selectivity towards certain biological targets compared to its (R) counterpart. This underscores the importance of precise stereochemical control in drug design and highlights the value of having access to well-defined stereoisomers like (2S)-1-benzylpyrrolidine-2-carbaldehyde.

Recent research has also explored the use of computational methods to predict and optimize the properties of compounds derived from (2S)-1-benzylpyrrolidine-2-carbaldehyde. Advanced computational techniques such as molecular dynamics simulations and quantum mechanical calculations have enabled researchers to gain insights into the interactions between this compound and its biological targets at an atomic level. These insights have guided the design of more effective derivatives with improved pharmacokinetic profiles.

The synthesis of (2S)-1-benzylpyrrolidine-2-carbaldehyde itself is an intricate process that requires careful optimization to ensure high yield and purity. Common synthetic routes involve multi-step organic transformations, including reduction, alkylation, and functional group interconversions. The stereochemical integrity must be maintained throughout these steps to obtain the desired (S) configuration at the 2-position. Advances in synthetic methodologies have made it possible to produce this compound on a larger scale, facilitating its use in industrial applications.

In conclusion, (2S)-1-benzylpyrrolidine-2-carbaldehyde (CAS No. 176240-12-3) is a highly valuable compound in pharmaceutical research due to its unique structural features and versatile reactivity. Its role as an intermediate in synthesizing novel therapeutic agents has been well-documented, and ongoing research continues to uncover new applications for this compound. With advancements in synthetic chemistry and computational methods, the potential for developing new drugs derived from this scaffold remains vast.

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(CAS:176240-12-3)(2S)-1-benzylpyrrolidine-2-carbaldehyde
A1071403
Purity:99%
Quantity:1g
Price ($):469.0
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